methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate
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Overview
Description
Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, also known as 3-indolepropionic acid (3-IPA) or indole-3-propionic acid (I3PA), is a naturally occurring compound found in certain foods and plants. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. 3-IPA has been studied for its potential applications in the field of medicine, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-IPA has been shown to have potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including similar compounds to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, have been investigated for their effectiveness in preventing corrosion of stainless steel in acidic environments. These studies reveal that such compounds can significantly inhibit corrosion, providing a protective coating on metal surfaces (Vikneshvaran & Velmathi, 2017).
Antimicrobial and Anticancer Properties
Compounds structurally related to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate have been synthesized and tested for their antimicrobial and anticancer properties. For example, derivatives like ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate have shown promising results in antimicrobial activity and potential for brain imaging in SPECT applications (Abdel-Ghany et al., 2013).
Drug Design and Cancer Therapy
Indole derivatives, akin to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, have been utilized in the design of new drugs for cancer therapy. These compounds, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate, show cytotoxic effects on cancer cell lines and have been evaluated using in vitro and in silico methods (Budama-Kilinc et al., 2020).
Organic Synthesis and Chemical Reactivity
Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate and similar compounds play a significant role in organic synthesis. They are used in reactions such as the Friedel-Crafts alkylation, where they undergo reactions with alpha, beta-unsaturated acyl phosphonates to produce derivatives with potential pharmaceutical applications (Bachu & Akiyama, 2010).
properties
IUPAC Name |
methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLFOHZMPODQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2C=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.